
8a-Dnpdt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8a-DNPDT is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a derivative of 1,4-dihydropyridine and has been synthesized through various methods.
科学的研究の応用
8a-DNPDT has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. It has also been investigated for its potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of 8a-DNPDT is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune responses. It has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
生化学的および生理学的効果
8a-DNPDT has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with various diseases. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to improve cognitive function and memory.
実験室実験の利点と制限
The advantages of using 8a-DNPDT in lab experiments include its ability to exhibit multiple effects, its low toxicity, and its relatively easy synthesis. However, its limitations include its poor solubility and stability, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for the study of 8a-DNPDT. One direction is to investigate its potential role in the treatment of neurodegenerative diseases. Another direction is to explore its potential as a therapeutic agent for cancer. Additionally, further studies are needed to fully understand the mechanism of action of 8a-DNPDT and to optimize its synthesis and stability for use in lab experiments.
Conclusion:
In conclusion, 8a-DNPDT is a chemical compound that has potential applications in scientific research. It has been shown to exhibit antioxidant, anti-inflammatory, and anti-cancer properties, and has been investigated for its potential role in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to optimize its use in lab experiments.
合成法
8a-DNPDT can be synthesized using a variety of methods. One of the commonly used methods involves the reaction of 1,4-dihydropyridine with 3,5-dinitrobenzoyl chloride in the presence of a base. The resulting compound is then reduced using a reducing agent such as sodium borohydride to obtain 8a-DNPDT.
特性
CAS番号 |
123438-35-7 |
|---|---|
製品名 |
8a-Dnpdt |
分子式 |
C40H67NO4 |
分子量 |
626 g/mol |
IUPAC名 |
2,4-dimethyl-2-[[2,5,7,8-tetramethyl-6-oxo-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]-3,4-dihydrochromen-8a-yl]peroxy]pentanenitrile |
InChI |
InChI=1S/C40H67NO4/c1-28(2)16-13-17-30(5)18-14-19-31(6)20-15-21-32(7)22-24-38(11)25-23-36-34(9)37(42)33(8)35(10)40(36,43-38)45-44-39(12,27-41)26-29(3)4/h22,28-31H,13-21,23-26H2,1-12H3/b32-22+ |
InChIキー |
MVMXWDWCIQXILT-WEMUVCOSSA-N |
異性体SMILES |
CC1=C(C2(C(=C(C1=O)C)CCC(O2)(C)C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)OOC(C)(CC(C)C)C#N)C |
SMILES |
CC1=C(C2(C(=C(C1=O)C)CCC(O2)(C)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OOC(C)(CC(C)C)C#N)C |
正規SMILES |
CC1=C(C2(C(=C(C1=O)C)CCC(O2)(C)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OOC(C)(CC(C)C)C#N)C |
同義語 |
8-((2,4-dimethyl-1-nitrilopent-2-yl)dioxy)tocopherone 8a-DNPDT |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



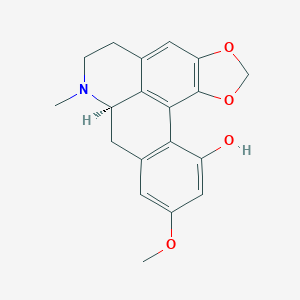
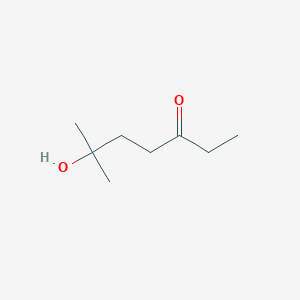
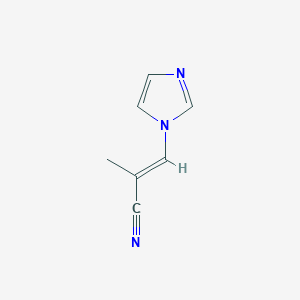
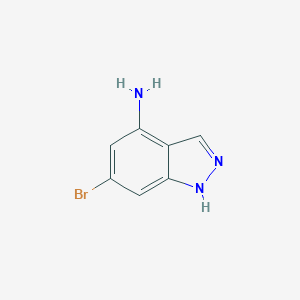
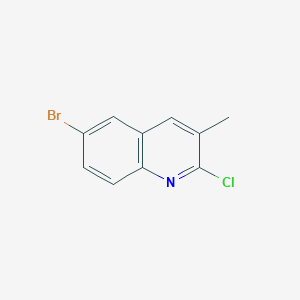
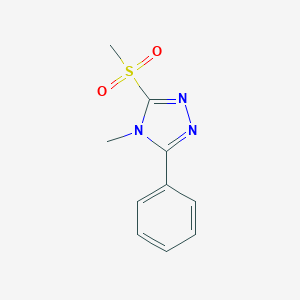
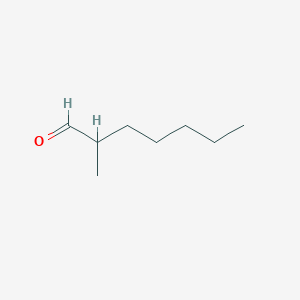
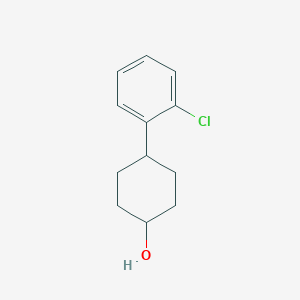
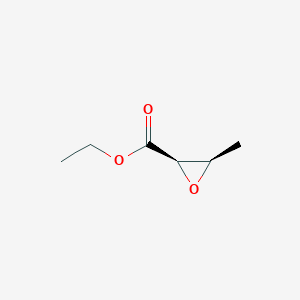
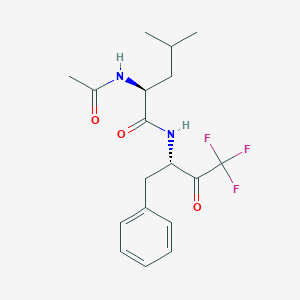
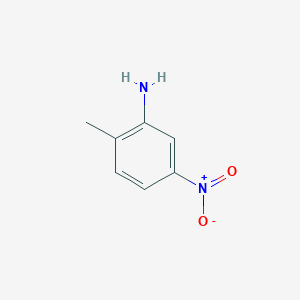
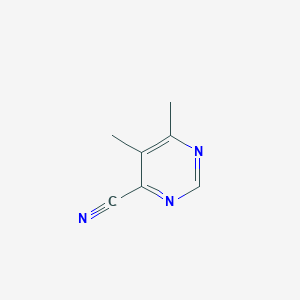
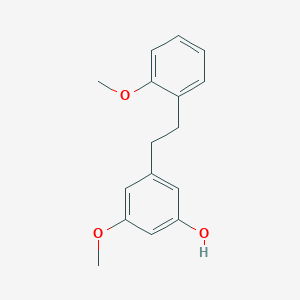
![1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid](/img/structure/B49900.png)